molecular formula C18H16N2O3S B2936051 (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one CAS No. 463353-81-3

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one

Número de catálogo: B2936051
Número CAS: 463353-81-3
Peso molecular: 340.4
Clave InChI: JDPRRJISUOKZKQ-MHWRWJLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one class, characterized by a central thiazole ring fused with a ketone group. Its structure features:

  • Benzylidene moiety: A 4-hydroxy-3-methoxy-substituted aromatic ring at position 5, contributing hydrogen-bonding and electron-donating properties.
  • Amino substituent: An m-tolylamino group (meta-methyl-substituted aniline) at position 2, influencing steric and electronic interactions.

Thiazol-4(5H)-one derivatives are synthesized via condensation reactions between thiazolidinone precursors and substituted aldehydes or amines . The E-configuration of the benzylidene double bond is critical for planar molecular geometry, enhancing interactions with biological targets such as enzymes or microbial proteins.

Propiedades

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-4-3-5-13(8-11)19-18-20-17(22)16(24-18)10-12-6-7-14(21)15(9-12)23-2/h3-10,21H,1-2H3,(H,19,20,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPRRJISUOKZKQ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer properties and enzyme inhibition. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one is C18H18N2O3S, with a molecular weight of approximately 342.41 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Key Structural Features:

  • Thiazole Ring: Contributes to the compound's biological activity.
  • Hydroxy and Methoxy Substituents: These functional groups enhance solubility and reactivity.
  • Amino Group: Implicated in interactions with biological targets.

Synthesis

The synthesis of (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one typically involves the reaction of appropriate thiazole derivatives with substituted benzaldehydes. The process often includes steps such as condensation reactions and purification through crystallization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest.

  • In vitro Studies: The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 7.26 µM against HepG2 liver cancer cells, indicating potent antiproliferative activity compared to standard treatments like Staurosporine, which has an IC50 of 6.77 µM .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-oneHepG27.26
StaurosporineHepG26.77
Compound 4cMCF-72.57

The mechanism by which (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one exerts its anticancer effects may involve:

  • Cell Cycle Arrest: Inducing apoptosis in cancer cells.
  • VEGFR-2 Inhibition: The compound has been noted to inhibit VEGFR-2, a key receptor involved in tumor angiogenesis, with an IC50 value of 0.15 µM compared to Sorafenib at 0.059 µM .

Case Studies

Several case studies have been conducted to explore the biological activity of thiazole derivatives:

  • Study on MCF-7 and HepG2 Cells:
    • Researchers synthesized various thiazole derivatives and evaluated their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
    • The study concluded that structural modifications significantly influence the anticancer activity, emphasizing the importance of substituents on the thiazole ring .
  • VEGFR-2 Kinase Assay:
    • The inhibitory effect on VEGFR-2 was assessed, revealing that the compound can effectively interfere with pathways promoting tumor growth and vascularization .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the benzylidene ring and the amino group. These modifications alter melting points, solubility, and bioactivity.

Table 1: Physicochemical Properties of Selected Thiazol-4(5H)-one Derivatives
Compound Name Benzylidene Substituents Amino Substituent Melting Point (°C) Yield (%)
Target Compound 4-OH, 3-OCH₃ m-Tolylamino Not Reported Not Reported
3g 4-OH, 3-OCH₃ Allylamino 240 77
6a 3-Cl Phenylamino 278–280 74
6b 2,4-Cl₂ Phenylamino 204–206 61
8 2,4-OH Benzylamino Not Reported 38
7 3-OH, 4-OCH₃ Benzylamino Not Reported Not Reported

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 6a and 6b) lower melting points compared to hydroxy/methoxy-substituted analogs .
  • Allylamino (3g) and benzylamino (8) groups reduce steric hindrance compared to bulkier m-tolylamino in the target compound.
Antifungal Activity

Thiazol-4(5H)-ones exhibit broad-spectrum antifungal activity. For example:

  • Compound 9b (5-(2,4-dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one) showed 250-fold higher activity than ketoconazole against Candida species .
  • The target compound’s 4-hydroxy-3-methoxybenzylidene group may offer moderate activity due to hydrogen-bonding interactions, though less potent than dichloro derivatives.
Tyrosinase Inhibition

Substituent positioning on the benzylidene ring profoundly affects tyrosinase inhibition:

  • Compound 8 (2,4-dihydroxybenzylidene): IC₅₀ = 0.27 µM , 106-fold more potent than kojic acid .
  • Compound 7 (3-hydroxy-4-methoxybenzylidene): IC₅₀ = 10.0 µM vs. 27.5 µM for the target-like 4-hydroxy-3-methoxy derivative .
  • Fluorinated analogs (e.g., 3,4-difluoro) show drastically reduced activity (IC₅₀ > 300 µM), highlighting the importance of hydroxyl groups .
Table 2: Tyrosinase Inhibitory Activity of Selected Derivatives
Compound Name Benzylidene Substituents IC₅₀ (µM) Reference
Target Compound (analog) 4-OH, 3-OCH₃ ~27.5
7 3-OH, 4-OCH₃ 10.0
8 2,4-OH 0.27
Kojic Acid N/A 28.6

Key Insight : The 4-hydroxy-3-methoxy configuration in the target compound balances electron donation and steric effects, yielding moderate tyrosinase inhibition.

Antimicrobial and Anticancer Potential

  • Antibacterial Activity : Derivatives with nitro groups (e.g., 8a–j in ) show efficacy against Staphylococcus aureus and Escherichia coli. The target compound’s methoxy group may enhance membrane penetration.
  • Anticancer Activity: Hydrazinyl-thiazole derivatives (e.g., compound 6 in ) inhibit VEGFR-2 and induce apoptosis. The m-tolylamino group in the target compound may similarly modulate kinase interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.